Cyclopentanone, 2-(phenylsulfonyl)-
Description
Cyclopentanone, 2-(phenylsulfonyl)- (CAS: 74532-80-2) is a cyclopentanone derivative featuring a phenylsulfonyl group at the 2-position. Its molecular formula is C₁₁H₁₂O₃S, with a molar mass of 224.28 g/mol . This compound is of interest in organic synthesis and medicinal chemistry due to its unique electronic and steric properties.
Properties
CAS No. |
74532-80-2 |
|---|---|
Molecular Formula |
C11H12O3S |
Molecular Weight |
224.28 g/mol |
IUPAC Name |
2-(benzenesulfonyl)cyclopentan-1-one |
InChI |
InChI=1S/C11H12O3S/c12-10-7-4-8-11(10)15(13,14)9-5-2-1-3-6-9/h1-3,5-6,11H,4,7-8H2 |
InChI Key |
SWYHCAMDCHVDCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(=O)C1)S(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Cyclopentanone, 2-(phenylseleno)- (CAS: 50984-17-3)
- Molecular Formula : C₁₁H₁₂OSe
- Key Differences: The phenylseleno (-SePh) group replaces the sulfonyl group. Selenium’s larger atomic radius and lower electronegativity compared to sulfur may enhance radical scavenging activity but reduce stability under oxidative conditions .
Cyclopentanone, 2-(1-hydroxypentyl)- (CAS: 42558-01-0)
- Molecular Formula : C₁₀H₁₈O₂
- Key Differences: A hydroxypentyl group replaces the sulfonyl moiety, introducing hydrogen-bonding capability. Lower molecular weight (170.25 g/mol) suggests higher volatility compared to the sulfonyl derivative. Potential Applications: Alcohol-functionalized cyclopentanones are intermediates in fragrance synthesis or chiral resolution processes .
2-(p-Menth-1-ene-10-yl)cyclopentanone (CAS: 95962-14-4)
- Molecular Formula : C₁₅H₂₄O
- Key Differences: A bulky p-menth-1-ene substituent imparts lipophilicity and volatility, making it suitable for flavor/fragrance applications. Ecotoxicity Data: 72-h Algae NOEC = 0.07 mg/L, indicating higher environmental toxicity compared to unsubstituted cyclopentanones .
(E)-2-(4-hydroxy-3-methoxybenzylidene)-5-((E)-3-(4-hydroxy-3-methoxyphenyl)acryloyl)cyclopentanone (3d)
- Key Features: Contains methoxy and hydroxy groups, enhancing antioxidant and enzyme inhibitory activities. Biological Activity: Exhibits potent angiotensin-converting enzyme (ACE) inhibition (IC₅₀ = 0.42 µM) and radical scavenging capacity due to phenolic moieties . Contrast with Target Compound: The sulfonyl group in Cyclopentanone, 2-(phenylsulfonyl)- lacks direct hydrogen-bond donors, likely reducing ACE affinity but improving metabolic stability.
Physicochemical and Functional Group Comparisons
Q & A
Q. What advancements in asymmetric catalysis enhance the utility of 2-(phenylsulfonyl)cyclopentanone?
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